

understanding BI 639667 as a CCR1 antagonist

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Compound of Interest		
Compound Name:	BI 639667	
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An In-Depth Technical Guide to BI 639667: A CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 639667 is a potent and selective, small-molecule antagonist of the human C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[4][5][6] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[7][8][9] By binding to its chemokine ligands, such as CCL3 (MIP-1 α), CCL5 (RANTES), and CCL7 (MCP-3), CCR1 directs the migration of these immune cells to sites of inflammation.[3][10] This trafficking is a key process in the pathophysiology of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).[3][4]

Antagonizing CCR1 is therefore considered an attractive therapeutic strategy to mitigate chronic inflammation.[5] **BI 639667** was developed to block the interaction between CCR1 and its ligands, thereby inhibiting the downstream signaling cascade that leads to immune cell chemotaxis.[2][3] The compound advanced to Phase I clinical development before being discontinued.[11][12] This guide provides a comprehensive technical overview of **BI 639667**, summarizing its pharmacological profile, mechanism of action, and physicochemical properties.

Mechanism of Action

BI 639667 functions as a competitive antagonist at the CCR1 receptor. By occupying the receptor, it prevents the binding of endogenous chemokine ligands. This blockade inhibits the



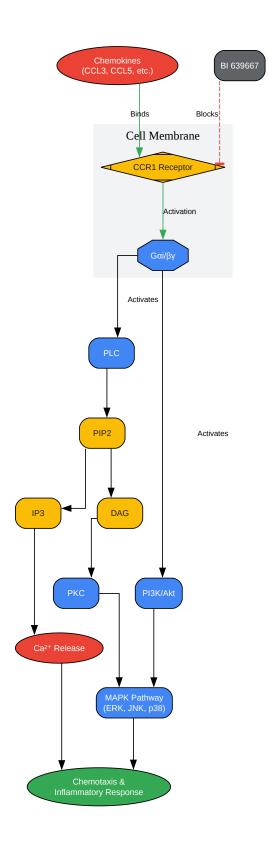




G protein-mediated signaling pathways that are normally initiated upon receptor activation, ultimately preventing the directed migration (chemotaxis) of pro-inflammatory leukocytes to inflamed tissues.[2][3] Studies suggest that **BI 639667** likely binds to an extracellular allosteric site on the CCR1 receptor. This is supported by evidence showing it does not compete with ligands that bind to the intracellular allosteric binding site (IABS), but rather exhibits positive cooperativity, enhancing the binding of an intracellular probe.[12]

Below is a diagram illustrating the CCR1 signaling pathway and the inhibitory action of **BI 639667**.





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Caption: CCR1 signaling pathway and antagonism by BI 639667.



Quantitative Data Summary

The pharmacological and physicochemical properties of **BI 639667** have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Activity

Parameter	Assay Type	Value (IC50)	Reference
CCR1 Binding Affinity	Scintillation Proximity Assay (SPA)	5.4 nM	[3]
CCR1 Cellular Potency	Chemotaxis Assay	2.4 nM	[3]

| Whole Blood Potency | Receptor Internalization | 9 nM |[3] |

Table 2: Physicochemical and Pharmacokinetic Properties

Parameter	Value	Reference
Molecular Weight	451.5 Da	[2]
Aqueous Solubility (pH 6.8)	8 μg/mL	[3]
Caco-2 Permeability (pH 7.4)	$2.9 \times 10^{-6} \text{ cm/s}$	[3]
Caco-2 Efflux Ratio	7.3	[3]
Human Hepatocyte Clearance	<5 % of liver blood flow	[3]
Human Plasma Protein Binding	66%	[3]

| Projected Human Half-life | 9 - 12 hours |[2][3] |

Table 3: Selectivity Profile



Panel/Target	Conditions	Result	Reference
Eurofins Safety Panel 44™	69 targets @ 10 μM	67 targets < 45% inhibition	[2]

| PDSP PRESTO-TANGO | 315 GPCRs @ 10 μ M | Significant modulation for 1 target (Beta1, -30% Inh) |[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the data. While specific, proprietary protocols are not available, the following sections describe standard, widely accepted methodologies for the assays used to characterize **BI 639667**.

CCR1 Radioligand Binding Assay (SPA)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

- Materials: Membranes from cells overexpressing human CCR1, [125]-CCL3 (radioligand),
 wheat germ agglutinin-coated SPA beads, assay buffer, and test compound (BI 639667).
- Procedure:
 - CCR1-expressing cell membranes are incubated with SPA beads, allowing the membranes to attach to the beads via glycosylated proteins.
 - A fixed concentration of [125]-CCL3 is added to the membrane-bead mixture.
 - Serial dilutions of BI 639667 are added to the reaction wells.
 - The mixture is incubated to allow binding to reach equilibrium.
 - When the radioligand binds to the receptor on the membrane, it is brought into close proximity to the scintillant in the SPA bead, generating a light signal.
 - The plate is read on a scintillation counter.



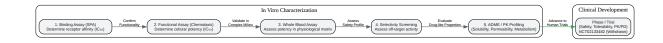
• Data Analysis: The signal is inversely proportional to the binding of the test compound. IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

- Materials: A CCR1-expressing cell line (e.g., THP-1 monocytes), chemoattractant (e.g., CCL3), Boyden chambers or similar multi-well migration plates with a porous membrane, assay medium, and test compound.
- Procedure:
 - CCR1-expressing cells are pre-incubated with various concentrations of BI 639667.
 - The chemoattractant (CCL3) is placed in the lower chamber of the migration plate.
 - The pre-incubated cells are placed in the upper chamber, separated from the lower chamber by the porous membrane.
 - The plate is incubated for several hours to allow cell migration through the membrane pores towards the chemoattractant.
 - Migrated cells in the lower chamber are quantified, often using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.
- Data Analysis: The number of migrated cells is plotted against the concentration of BI
 639667 to determine the IC₅₀ for inhibition of chemotaxis.

The workflow for evaluating a CCR1 antagonist like **BI 639667** is visualized below.





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Caption: General experimental workflow for CCR1 antagonist development.

Clinical Development and Project Status

BI 639667 was advanced into clinical development with a planned Phase I trial (NCT02133482) designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses in healthy male volunteers.[11] However, this study was withdrawn before enrollment.[11] The development of BI 639667 was ultimately discontinued. This decision was influenced by the broader landscape of CCR1 antagonist development, particularly a report from Bristol-Myers Squibb indicating a lack of significant efficacy in a Phase IIa trial for rheumatoid arthritis with their own CCR1 antagonist, despite achieving sufficient target coverage.[2][3]

Conclusion

BI 639667 is a well-characterized CCR1 antagonist with high potency and selectivity, alongside favorable drug-like properties. It effectively blocks the chemotactic response of immune cells in vitro by antagonizing the CCR1 receptor. Despite its promising preclinical profile, its clinical development was halted, reflecting the challenges in translating the CCR1 antagonist hypothesis into clinical efficacy for inflammatory diseases. The data and methodologies associated with **BI 639667** remain a valuable reference for researchers in the fields of chemokine biology and inflammatory drug discovery.

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